1,1'-[6-(4-chlorophenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one
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Overview
Description
1,1’-[6-(4-chlorophenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and a chlorophenyl group. The compound has garnered interest due to its potential pharmacological activities and applications in various scientific fields .
Preparation Methods
The synthesis of 1,1’-[6-(4-chlorophenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of substituted phenyl isothiocyanate with hydrazine hydrate can lead to the formation of the triazolothiadiazine core . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability .
Chemical Reactions Analysis
1,1’-[6-(4-chlorophenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of various derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of 1,1’-[6-(4-chlorophenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds with target receptors, leading to inhibition of enzyme activities. For example, it can inhibit carbonic anhydrase by binding to the active site, preventing the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
1,1’-[6-(4-chlorophenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one can be compared with other triazolothiadiazine derivatives:
6-(4-chlorophenyl)-3-(1-phenoxyethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but with a phenoxyethyl group instead of an ethyl group.
6-(3-bromophenyl)-3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Contains a bromophenyl group, which may alter its pharmacological properties.
6-(3,4-dichlorophenyl)-3-(1H-indol-3-ylmethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Features a dichlorophenyl group and an indolylmethyl group, providing different biological activities.
Properties
Molecular Formula |
C18H19ClN4O2S |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
1-[6-(4-chlorophenyl)-3-ethyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one |
InChI |
InChI=1S/C18H19ClN4O2S/c1-4-13(24)17-16(11-7-9-12(19)10-8-11)23(15(25)6-3)22-14(5-2)20-21-18(22)26-17/h7-10H,4-6H2,1-3H3 |
InChI Key |
RORIKSJODGYRKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N(C(=C(S2)C(=O)CC)C3=CC=C(C=C3)Cl)C(=O)CC |
Origin of Product |
United States |
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